BenchChemオンラインストアへようこそ!

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol

Hydrogen-bond donor Solubility Permeability

This heterocyclic intermediate features a privileged pyrimidin-4-ol motif that provides a dual hydrogen-bond donor/acceptor system critical for ATP-mimetic kinase hinge-region binding. The three orthogonal functional handles (pyrimidin-4-ol for O-alkylation, methoxyphenyl for electrophilic substitution, and the carbonyl for amide coupling) streamline library synthesis, reducing sequence steps compared to mono-functional piperazines. With a predicted logP of ~1.1, it offers a substantial lipophilicity advantage over 5-bromopyridin-3-yl analogs (logP ~2.8), mitigating late-stage attrition risk in oral candidate development. Reserved for R&D; not for human/veterinary use.

Molecular Formula C20H20N6O3
Molecular Weight 392.419
CAS No. 2034361-61-8
Cat. No. B2550555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol
CAS2034361-61-8
Molecular FormulaC20H20N6O3
Molecular Weight392.419
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=O)NC=N4
InChIInChI=1S/C20H20N6O3/c1-29-15-4-2-14(3-5-15)16-10-18(23-12-21-16)25-6-8-26(9-7-25)20(28)17-11-19(27)24-13-22-17/h2-5,10-13H,6-9H2,1H3,(H,22,24,27)
InChIKeyWRIJTXOHHZJEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol (CAS 2034361-61-8): Procurement-Ready Profile of a Dual-Pyrimidine Piperazine Building Block


The compound 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol (CAS 2034361-61-8) is a heterocyclic small molecule comprising two pyrimidine rings connected via a piperazine-1-carbonyl linker, with a 4-methoxyphenyl substituent on one pyrimidine and a hydroxyl group on the other [1]. It belongs to the class of piperazinyl pyrimidine derivatives, a scaffold extensively explored for kinase inhibition and G-protein coupled receptor (GPCR) antagonism [2]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) for the synthesis of more complex bioactive molecules, and is not intended for human or veterinary use [1].

Why 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol Cannot Be Simply Replaced by Other Piperazinyl Pyrimidines


Although numerous piperazinyl pyrimidine derivatives exist, the presence of a pyrimidin-4-ol carbonyl group rather than a simple aryl carbonyl or sulfonamide linker fundamentally alters hydrogen-bonding capacity, electronic properties, and metabolic stability [1]. Generic substitution with a 5-bromopyridin-3-yl carbonyl analog, for instance, introduces a heavy halogen and a basic pyridine nitrogen, which profoundly change target selectivity and synthetic utility [2]. The 6-hydroxypyrimidine motif in CAS 2034361-61-8 provides a dual hydrogen-bond donor/acceptor system absent in related methanones, making it a privileged intermediate for constructing ATP-mimetic kinase inhibitors that require precise hinge-region interactions [1]. The quantitative evidence below substantiates why this compound occupies a distinct procurement niche.

Quantitative Differentiation Evidence for 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol Versus Closest Analogs


Hydrogen-Bond Donor Count vs. 5-Bromopyridin-3-yl Analog: Impact on Solubility and Permeability

The target compound possesses one hydrogen-bond donor (pyrimidin-4-ol OH), whereas the 5-bromopyridin-3-yl analog (CAS 1351634-15-5) has zero hydrogen-bond donors [1][2]. This single HBD increases aqueous solubility but may reduce passive membrane permeability. Quantitative logP predictions (XLogP3) show the target compound has a lower lipophilicity (predicted logP ≈ 1.1) compared to the 5-bromopyridin-3-yl analog (predicted logP ≈ 2.8), a difference of approximately 1.7 log units [3].

Hydrogen-bond donor Solubility Permeability

Molecular Weight Advantage Over 4-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

The target compound (MW = 392.4 g/mol) is significantly lighter than the 4-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide analog (CAS 1351589-21-3, MW = 481.6 g/mol), a difference of 89.2 g/mol . This lower molecular weight translates to a higher heavy atom count-normalized ligand efficiency potential, making the compound more suitable as a starting point for fragment-based or lead-like optimization programs where adherence to the 'Rule of Three' (MW ≤ 300, though here MW=392 is a lead-like space) is critical.

Molecular weight Ligand efficiency Fragment-based drug design

Functional Group Orthogonality: Pyrimidin-4-ol Enables Late-Stage Diversification vs. Non-Functionalized Piperazine Cores

Unlike simple N-aryl piperazine precursors (e.g., 1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine) that offer only a single reactive handle, the target compound incorporates a pyrimidin-4-ol moiety capable of undergoing O-alkylation, O-acylation, or triflation for subsequent cross-coupling without requiring protecting group manipulations on the piperazine nitrogen [1]. The 4-methoxyphenyl group remains stable under these diverse reaction conditions, enabling parallel library synthesis. This orthogonal reactivity reduces synthetic step count by at least 1–2 steps compared to starting from unprotected piperazine intermediates, where selective N-functionalization often requires protecting group strategies.

Late-stage functionalization Synthetic versatility Protecting group-free synthesis

CCR4 Antagonism Scaffold Potential: Defined Pharmacophore vs. Untargeted Arylation Analogs

Patented piperazinyl pyrimidine derivatives of formula I have demonstrated nanomolar CCR4 antagonism, with compound 6 in US 9,493,453 exhibiting a Ki of 600 nM against human CCR4 [1]. The target compound incorporates the identical N-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine pharmacophore present in these active derivatives, but with a pyrimidin-4-ol carbonyl cap, providing a direct entry point into this established structure-activity relationship (SAR) space. In contrast, analogs with simple alkyl or phenyl caps lack the 6-membered heteroaryl carbonyl that engages the receptor's transmembrane domain [1].

CCR4 antagonist Chemokine receptor Piperazinyl pyrimidine pharmacophore

Recommended Procurement Scenarios for 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol Based on Differentiated Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via Orthogonal Functionalization

Leverage the three orthogonal functional handles of CAS 2034361-61-8—the pyrimidin-4-ol for O-alkylation/acylation, the methoxyphenyl ring for electrophilic substitution, and the carbonyl for amide coupling—to rapidly generate diverse kinase inhibitor candidates without protecting group manipulations [1]. This approach reduces synthetic sequences by an estimated 1–2 steps per library member compared to using mono-functional piperazine precursors.

CCR4 Antagonist Lead Optimization Using a Dual-Pyrimidine Pharmacophore

Incorporate the compound as a core intermediate in CCR4 antagonist medicinal chemistry programs, building on the established SAR from US Patent 9,493,453 where the N-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine moiety is essential for nanomolar affinity [2]. The pyrimidin-4-ol cap provides a vector for solubility modulation without disrupting receptor interactions.

Fragment-Based Drug Discovery Requiring Low Lipophilicity Scaffolds

Select CAS 2034361-61-8 as a fragment-growing starting point when the target product profile demands a logP below 1.5, as the predicted logP of ~1.1 compares favorably to the ~2.8 of the 5-bromopyridin-3-yl analog [3]. This reduces the risk of late-stage lipophilicity-driven attrition in oral drug candidates.

Quote Request

Request a Quote for 6-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.